molecular formula C12H14N2O2S B7549927 Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)-

Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)-

Cat. No.: B7549927
M. Wt: 250.32 g/mol
InChI Key: JJKNBZURTINWIF-UHFFFAOYSA-N
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Description

Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- is a chemical compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The compound also contains a methoxyphenyl group and a thiazolinyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- typically involves the reaction of 2-methoxyphenylamine with thiazoline-2-thione in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolinyl group to a thiazolidine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on different biological systems.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It could interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolyl)-: Similar structure but with a thiazolyl group instead of a thiazolinyl group.

    Acetamide, 2-(2-methoxyphenyl)-N-(2-imidazolin-2-yl)-: Contains an imidazolinyl group instead of a thiazolinyl group.

    Acetamide, 2-(2-methoxyphenyl)-N-(2-pyrrolidin-2-yl)-: Features a pyrrolidinyl group instead of a thiazolinyl group.

Uniqueness

The presence of the thiazolinyl group in Acetamide, 2-(2-methoxyphenyl)-N-(2-thiazolin-2-yl)- imparts unique chemical properties that may influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-10-5-3-2-4-9(10)8-11(15)14-12-13-6-7-17-12/h2-5H,6-8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKNBZURTINWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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